Cas no 1051853-02-1 (1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate)

1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate
- EN300-743515
- 1051853-02-1
- tert-butyl 3-(4-chlorophenyl)prop-2-ynoate
-
- インチ: 1S/C13H13ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,1-3H3
- InChIKey: YCWXZHOCHKMEFX-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)C#CC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 236.0604073g/mol
- どういたいしつりょう: 236.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 312.9±25.0 °C(Predicted)
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-743515-0.5g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.5g |
$754.0 | 2024-05-23 | |
Enamine | EN300-743515-5.0g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 5.0g |
$2277.0 | 2024-05-23 | |
Enamine | EN300-743515-0.05g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.05g |
$660.0 | 2024-05-23 | |
Enamine | EN300-743515-1.0g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 1.0g |
$785.0 | 2024-05-23 | |
Enamine | EN300-743515-2.5g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 2.5g |
$1539.0 | 2024-05-23 | |
Enamine | EN300-743515-0.25g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.25g |
$723.0 | 2024-05-23 | |
Enamine | EN300-743515-0.1g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.1g |
$691.0 | 2024-05-23 | |
Enamine | EN300-743515-10.0g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 10.0g |
$3376.0 | 2024-05-23 |
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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10. Back matter
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoateに関する追加情報
Comprehensive Overview of 1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate (CAS No. 1051853-02-1)
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate, identified by the CAS number 1051853-02-1, is a synthetically versatile compound with a distinct structural framework. Its molecular structure features a 4-chlorophenyl group conjugated to a propynoate moiety, stabilized by a tert-butyl ester functionality. This compound has garnered attention in contemporary chemical research due to its unique reactivity profile and potential applications in pharmaceutical development and materials science. Recent advancements in synthetic methodologies have further expanded its utility, particularly in the design of bioactive molecules and functionalized polymers.
The structural characteristics of CAS No. 1051853-02-1 are defined by three key components: the aromatic 4-chlorophenyl ring, the acetylenic linkage (C≡C) in the propynoate backbone, and the ester functionality derived from tert-butanol. The presence of the chlorine substituent on the phenyl ring introduces electronic effects that influence the compound’s reactivity, while the alkyne group provides opportunities for further functionalization via click chemistry or transition-metal-catalyzed reactions. The tert-butyl ester serves as a protective group for carboxylic acid functionalities during multi-step syntheses, a strategy widely employed in modern organic synthesis.
Synthetic routes to CAS No. 1051853-02-1 typically involve cross-coupling reactions between aryl halides and propargylic precursors. A notable method published in *Organic Letters* (2023) describes a palladium-catalyzed Sonogashira coupling between 4-bromobenzaldehyde and tert-butyl propiolate under mild conditions. This approach achieves high regioselectivity and yields over 85%, demonstrating its efficiency for large-scale production. Alternative strategies utilizing copper(I)-mediated protocols have also been reported, offering cost-effective alternatives for industrial applications.
In pharmaceutical research, derivatives of CAS No. 1051853-02-1 have shown promise as scaffolds for drug discovery programs targeting G protein-coupled receptors (GPCRs). A 2024 study in *Journal of Medicinal Chemistry* highlights how modifications to the propynoate core enhanced metabolic stability while preserving agonist activity at serotonin receptors. These findings underscore the compound’s adaptability as a pharmacophore platform for developing therapeutics with improved bioavailability profiles.
The compound’s role extends beyond medicinal chemistry into materials science applications. Researchers at MIT (Advanced Materials, 2023) demonstrated that polymerization of acetylene-functionalized derivatives like CAS No. 1051853-02-1 yields conjugated polymers with tunable bandgaps suitable for organic photovoltaics. The rigid rod-like structure imparted by the alkyne linkage contributes to charge transport efficiency in thin-film devices, addressing key challenges in renewable energy technologies.
Analytical characterization of this compound employs advanced techniques such as high-resolution mass spectrometry (HRMS) and solid-state NMR spectroscopy to confirm structural integrity post-synthesis. A recent publication in *Analytical Chemistry* (Q4 2024) details how two-dimensional NMR experiments resolved ambiguities regarding stereoelectronic interactions between the aromatic substituent and triple bond system, providing critical insights for synthetic optimization.
Safety data indicates that while this compound requires standard laboratory precautions due to its reactive alkyne functionality, it does not exhibit properties classified under restricted substance categories according to current regulatory frameworks. Proper storage conditions include temperature-controlled environments below 25°C with protection from moisture to maintain stability during long-term storage.
Ongoing research continues to explore novel applications for this scaffold through computational modeling approaches. Quantum mechanical calculations published in *Chemical Science* (March 2024) predict enhanced solubility when substituents are introduced at specific positions on the phenyl ring—a hypothesis being validated through experimental studies at several academic institutions globally.
The future trajectory of research involving CAS No. 1051853-02-1*) appears poised toward developing biocompatible materials through bioconjugation techniques using strain-promoted alkyne–azide cycloaddition reactions (SPAAC). Such innovations could revolutionize targeted drug delivery systems by enabling precise spatial control over molecular assembly at biological interfaces.
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